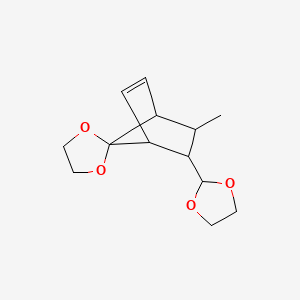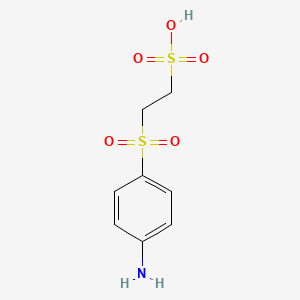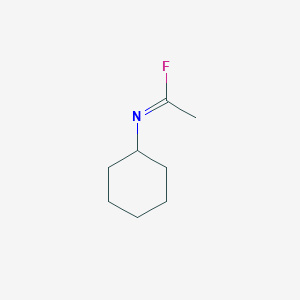
(1E)-N-Cyclohexylethanimidoyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-N-Cyclohexylethanimidoyl fluoride is an organic compound characterized by the presence of a cyclohexyl group attached to an ethanimidoyl fluoride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Cyclohexylethanimidoyl fluoride typically involves the reaction of cyclohexylamine with ethyl fluoroacetate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product through a series of steps involving hydrolysis and fluorination.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The process generally includes the optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(1E)-N-Cyclohexylethanimidoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Addition Reactions: The imidoyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield corresponding amides, while oxidation reactions can produce oxides.
科学的研究の応用
(1E)-N-Cyclohexylethanimidoyl fluoride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1E)-N-Cyclohexylethanimidoyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to the inhibition or modulation of enzyme activity. The pathways involved in its mechanism of action may include the disruption of normal biochemical processes, resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
Compounds similar to (1E)-N-Cyclohexylethanimidoyl fluoride include:
- N-Cyclohexylethanimidoyl chloride
- N-Cyclohexylethanimidoyl bromide
- N-Cyclohexylethanimidoyl iodide
Uniqueness
The uniqueness of this compound lies in its fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its halogenated counterparts. The presence of the fluorine atom also enhances the compound’s ability to participate in specific biochemical interactions, making it valuable for research and industrial applications.
特性
CAS番号 |
23604-71-9 |
|---|---|
分子式 |
C8H14FN |
分子量 |
143.20 g/mol |
IUPAC名 |
N-cyclohexylethanimidoyl fluoride |
InChI |
InChI=1S/C8H14FN/c1-7(9)10-8-5-3-2-4-6-8/h8H,2-6H2,1H3 |
InChIキー |
FKDPDXIXDRMVJX-UHFFFAOYSA-N |
正規SMILES |
CC(=NC1CCCCC1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(2-chloroethylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-chloroethyl)carbamate](/img/structure/B14697814.png)
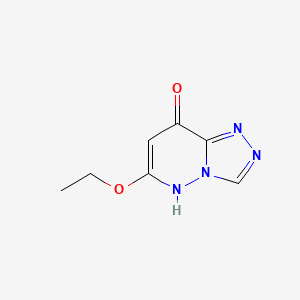
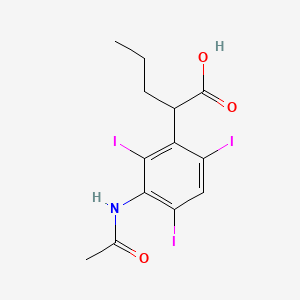
![7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine](/img/structure/B14697835.png)
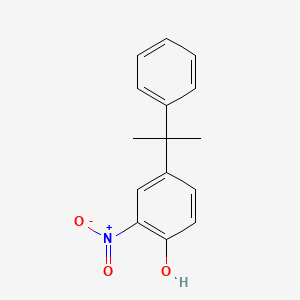
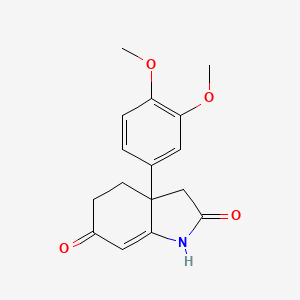
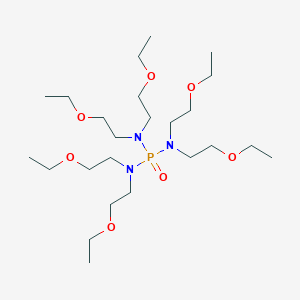
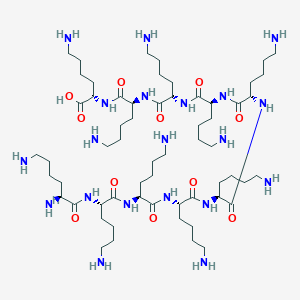
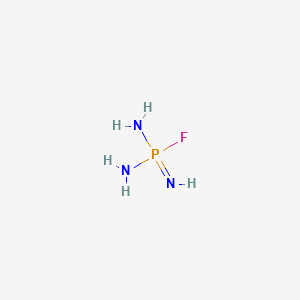
![1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide](/img/structure/B14697872.png)
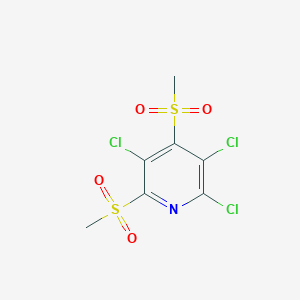
![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14697890.png)
